2-Methoxyethyl methacrylate 2-Methoxyethyl methacrylate Poly(ethylene glycol) methyl ether methacrylate is a poly(ethylene glycol) compound having a methacrylate group at the alpha-terminus and a methyl group at the omega-terminus.
Brand Name: Vulcanchem
CAS No.: 27987-32-2
VCID: VC13335449
InChI: InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3
SMILES: CC(=C)C(=O)OCCOC
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

2-Methoxyethyl methacrylate

CAS No.: 27987-32-2

Cat. No.: VC13335449

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl methacrylate - 27987-32-2

Specification

CAS No. 27987-32-2
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 2-methoxyethyl 2-methylprop-2-enoate
Standard InChI InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3
Standard InChI Key YXYJVFYWCLAXHO-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCOC
Canonical SMILES CC(=C)C(=O)OCCOC

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Methoxyethyl methacrylate (C₇H₁₂O₃, MW 144.17 g/mol) features a methacrylate group linked to a 2-methoxyethyl chain. The molecular structure enables both radical polymerization via the vinyl group and hydrogen bonding interactions through the ether oxygen . Density functional theory calculations reveal a dipole moment of 2.1 Debye, influencing its interfacial orientation in aqueous environments .

Thermodynamic Parameters

Key physical properties include:

  • Boiling Point: 65°C at 12 mmHg

  • Density: 0.993 g/mL at 25°C

  • Vapor Pressure: 22.3 Pa at 20°C

  • Refractive Index: 1.431 (n²⁰/D)

  • Water Solubility: 31.33 g/L at 20°C

The compound's log P value of 1.3 at 23.3°C indicates moderate hydrophobicity, facilitating its use in amphiphilic copolymer systems .

Synthesis and Manufacturing

Industrial Production Methods

The primary synthetic route involves transesterification of methyl methacrylate with 2-methoxyethanol (ethylene glycol monomethyl ether) using mixed catalyst systems. A patented reactive distillation process employs sodium carbonate/sodium cyanate catalysts (1:4 ratio) with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a polymerization inhibitor . This method achieves >99.5% purity with reaction conditions optimized at 115–125°C and 10–15 kPa vacuum .

Laboratory-Scale Synthesis

Controlled radical polymerization techniques have revolutionized 2-methoxyethyl methacrylate processing:

  • SET-DTLRP: Sodium dithionite-catalyzed polymerization in aqueous media produces α,ω-di(iodo)poly(2-methoxyethyl methacrylate) macroinitiators with Đ = 1.2–1.3 .

  • RAFT Polymerization: Using dibenzyltrithiocarbonate (DBTTC) chain transfer agents enables synthesis of block copolymers with Mₙ up to 120 kDa and Đ <1.4 .

Polymerization Behavior and Copolymer Design

Homopolymerization Kinetics

The monomer exhibits ideal free radical polymerization characteristics with propagation rate constants (kₚ) of 2.1 × 10³ L·mol⁻¹·s⁻¹ at 60°C. Living polymerization techniques achieve near-quantitative conversion (>98%) while maintaining narrow molecular weight distributions (Đ = 1.15–1.25) .

Copolymer Systems

Copolymer SystemKey PropertiesApplications
PMEA-b-PEGMALCST tunable 0–60°C Thermoresponsive drug carriers
PMEA-co-IA (Itaconic Acid)pH-dependent swelling (4.0–7.4) Oral drug delivery
PMEA-g-PHEMAWater content >40% Contact lenses

Copolymerization with 2-hydroxyethyl acrylate demonstrates ideal azeotropic behavior (r₁ = r₂ = 1.02), enabling precise composition control .

Biomedical Applications

Blood Compatibility Mechanisms

Poly(2-methoxyethyl methacrylate) surfaces reduce platelet adhesion by 89% compared to polyurethane controls . Neutron reflectivity studies reveal:

  • Formation of 2–3 nm hydration layer with "freezing-bound" water

  • Random orientation of methoxy groups at water interface

  • Reduced protein adsorption (Fg <15 ng/cm²)

Drug Delivery Systems

pH-sensitive microgels (200–500 nm diameter) exhibit:

  • Doxorubicin loading capacity: 18–22% w/w

  • Sustained release over 72 hours (pH 7.4: 35%; pH 5.0: 82%)

  • Cytocompatibility with >90% cell viability (HepG2, MCF-7)

ParameterValueTest System
Acute Oral LD₅₀>2000 mg/kg SD Rats
Skin IrritationMild erythema (OECD 404)Rabbit
Eye IrritationTransient conjunctivitis Draize Test

The monomer is classified as Xi (Irritant) under GHS with hazard statements H315/H319/H335 . Polymerized forms show no significant cytotoxicity (IC₅₀ >1 mg/mL) .

Recent Advances and Future Directions

Femtosecond sum frequency generation spectroscopy has elucidated interfacial molecular orientation, revealing:

  • Methoxy group tilt angle: 48° from surface normal

  • Competitive adsorption between α-CH₃ and vinyl groups

Emerging applications include:

  • 3D-printed biocompatible scaffolds with tunable modulus (0.5–2.5 GPa)

  • Antifouling coatings reducing bacterial adhesion by 3-log units

  • Smart contact lenses with glucose-responsive drug release

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